REACTION_CXSMILES
|
C(OCC)(=O)CC(OCC)=O.[H-].[Na+].C1(CBr)CC1.[CH2:19]([O:21][C:22](=[O:33])[CH:23]([CH2:29][CH2:30][CH:31]=[CH2:32])[C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH3:20]>C1COCC1>[CH2:19]([O:21][C:22](=[O:33])[CH:23]([CH2:29][CH:30]1[CH2:32][CH2:31]1)[C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)CCC=C)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.824 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.36 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)CBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, portionwise over 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at RT for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6 h
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
The cooled mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between diethyl ether and dilute aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
and the aqueous phase was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography (Si-PCC, gradient 2-8% EtOAc in cyclohexane)
|
Type
|
CUSTOM
|
Details
|
affording
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |